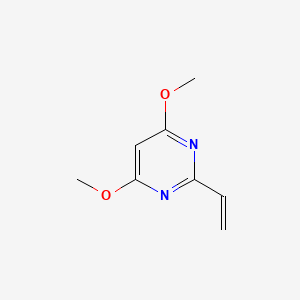

4,6-Dimethoxy-2-vinylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXNNXWHBOTAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856232 | |

| Record name | 2-Ethenyl-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850234-80-9 | |

| Record name | 2-Ethenyl-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthesis Protocols: 4,6-Dimethoxy-2-vinylpyrimidine

Executive Summary

4,6-Dimethoxy-2-vinylpyrimidine is a functionalized heterocyclic monomer of significant interest in the development of molecularly imprinted polymers (MIPs), photoresists, and pharmaceutical intermediates. Its structure combines an electron-rich pyrimidine core (stabilized by methoxy groups) with a reactive vinyl handle, allowing for radical polymerization or further functionalization via Heck/Michael additions.

This technical guide outlines two distinct synthetic pathways:

-

The Precision Route (Suzuki-Miyaura Coupling): Recommended for discovery chemistry and high-purity requirements.

-

The Process Route (Aldol-Type Condensation): Recommended for scale-up and cost optimization.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of this compound can be deconstructed into two primary logical disconnections. The choice of pathway depends heavily on the available starting materials and the scale of production.

Strategic Disconnections

-

Disconnection A (C-C Coupling): Disconnecting the vinyl group at the pyrimidine C2 position implies a cross-coupling reaction between a 2-halo-pyrimidine and a vinyl-metal species.

-

Disconnection B (Side-Chain Modification): Disconnecting the terminal alkene implies a dehydration of a 2-(2-hydroxyethyl) intermediate, derived from a 2-methyl precursor.

Part 2: Method A — Suzuki-Miyaura Cross-Coupling

Status: High Reliability | Scale: Gram to Decagram | Purity: >98%[1]

This method utilizes 2-chloro-4,6-dimethoxypyrimidine , a commercially available intermediate often used in herbicide synthesis (e.g., Bispyribac-sodium). The electron-deficient nature of the C2 position makes it an excellent electrophile for palladium-catalyzed cross-coupling. We utilize potassium vinyltrifluoroborate over vinyl stannanes (Stille) to avoid toxic organotin byproducts.

Reaction Scheme

Materials & Reagents

| Component | Equiv. | Role | Notes |

| 2-Chloro-4,6-dimethoxypyrimidine | 1.0 | Substrate | Solid, mp 100–102°C [1]. |

| Potassium vinyltrifluoroborate | 1.2 | Vinyl Source | Air-stable solid. |

| PdCl₂(dppf)·CH₂Cl₂ | 0.03 | Catalyst | Robust against air/moisture. |

| Triethylamine (Et₃N) | 3.0 | Base | Scavenges HCl. |

| n-Propanol / Water (3:1) | - | Solvent | Promotes solubility of borate salts. |

| BHT (Butylated hydroxytoluene) | 0.1% | Stabilizer | Prevents polymerization during workup. |

Step-by-Step Protocol

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2-chloro-4,6-dimethoxypyrimidine (10.0 g, 57.3 mmol) and potassium vinyltrifluoroborate (9.2 g, 68.7 mmol).

-

Solvent Addition: Add n-propanol (90 mL) and water (30 mL). Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Catalysis: Add triethylamine (24 mL) followed by PdCl₂(dppf)·CH₂Cl₂ (1.4 g).

-

Reaction: Heat the mixture to reflux (approx. 85-90°C) under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the chloride starting material.

-

Workup:

-

Filter through a pad of Celite to remove palladium black; wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove propanol.

-

Dilute the residue with water (100 mL) and extract with ethyl acetate (3 × 50 mL).

-

Stabilization: Add ~10 mg of BHT to the organic layer immediately.

-

Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield: Expect 75–85% yield as a colorless oil or low-melting solid.

Part 3: Method B — Methyl Condensation & Dehydration

Status: Industrial Scalability | Scale: Kilogram | Cost: Low

This route exploits the acidity of the methyl protons at the C2 position. While 4,6-dimethoxy substitution makes the ring electron-rich (raising the pKa of the methyl group compared to 2-methylpyrimidine), reaction with formaldehyde is still viable under forcing conditions or with specific solvents like DMSO [2].

Workflow Diagram

Protocol Details

Step 1: Hydroxymethylation[4]

-

Reagents: Mix 4,6-dimethoxy-2-methylpyrimidine (1.0 eq) with Paraformaldehyde (1.5 eq) in DMSO.

-

Conditions: Heat to 120–140°C in a sealed tube or autoclave for 4 hours. The use of DMSO acts as a "formaldehyde surrogate" carrier and enhances the nucleophilicity of the deprotonated methyl group [3].

-

Isolation: Pour into ice water. The hydroxyethyl intermediate often precipitates or can be extracted with DCM.

Step 2: Dehydration[4][5][6]

-

Acid Catalysis (Standard): Reflux the intermediate in toluene with catalytic p-toluenesulfonic acid (PTSA) using a Dean-Stark trap to remove water.

-

Base Catalysis (Alternative): If the methoxy groups are acid-sensitive, treat the intermediate with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at 0°C, followed by warming to room temperature to effect elimination.

Part 4: Characterization & Handling

Analytical Data Expectations

To validate the synthesis, the following NMR signals are diagnostic:

| Nucleus | Signal (ppm) | Multiplicity | Assignment |

| ¹H NMR | 3.90 | Singlet (6H) | Methoxy groups (-OCH₃) |

| ¹H NMR | 5.60 | Doublet of Doublets | Vinyl terminal proton (cis) |

| ¹H NMR | 6.45 | Doublet of Doublets | Vinyl terminal proton (trans) |

| ¹H NMR | 6.80 | Doublet of Doublets | Vinyl internal proton (-CH=) |

| ¹H NMR | 5.95 | Singlet (1H) | Pyrimidine ring proton (H5) |

Storage & Stability

-

Polymerization Risk: High. The electron-rich nature of the ring makes the vinyl group susceptible to spontaneous radical polymerization.

-

Inhibitor: Always store with 50–100 ppm of 4-tert-butylcatechol (TBC) or Hydroquinone .

-

Temperature: Store at -20°C under argon.

References

-

Xu, D., et al. "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine."[7] Asian Journal of Chemistry, vol. 25, no. 6, 2013. Link

-

ChemicalBook. "2-Vinylpyridine: Properties, Production Process and Uses." (Analogous chemistry for methyl-pyrimidine condensation). Link

-

Beilstein Journals. "Formaldehyde surrogates in multicomponent reactions." (Mechanistic insight on DMSO/Formaldehyde reactivity). Link

-

European Patent EP1057831A2. "Process for the preparation of vinyl pyrimidine derivatives." (Describes vinyl boronate coupling to halopyrimidines). Link

-

BenchChem. "Synthesis and Characterization of 4,6-Diethoxypyrimidine." (Precursor synthesis reference). Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]

- 5. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

Spectroscopic Characterization of 4,6-Dimethoxy-2-vinylpyrimidine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,6-dimethoxy-2-vinylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this document synthesizes foundational spectroscopic principles and comparative data from structurally related analogs to offer a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel pyrimidine derivatives. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed interpretations and the scientific rationale behind the predictions.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs. The nature and position of substituents on the pyrimidine core profoundly influence the molecule's physicochemical properties and its interactions with biological targets. The title compound, this compound, possesses two electron-donating methoxy groups and a reactive vinyl group, making it a potentially valuable building block in organic synthesis and a candidate for biological screening.

Accurate spectroscopic characterization is paramount for the unambiguous identification and purity assessment of such novel compounds. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, grounded in the established principles of spectroscopic interpretation and supported by experimental data from closely related analogs.

Molecular Structure and Key Features

The structure of this compound features a central pyrimidine ring substituted at positions 4 and 6 with methoxy groups and at position 2 with a vinyl group. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Figure 2. Predicted major fragmentation pathways for this compound.

Predicted Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment at m/z = 151. [1]* Loss of a vinyl radical (•C₂H₃): Cleavage of the C-C bond between the pyrimidine ring and the vinyl group, resulting in an ion at m/z = 139.

-

Loss of formaldehyde (CH₂O): From the methoxy group, which can occur after initial fragmentation, leading to a fragment at m/z = 136.

-

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocyclic rings, giving rise to an ion at m/z = 139.

Experimental Protocols for Spectroscopic Analysis

While experimental data for the title compound is not presented, the following are general, robust protocols for acquiring high-quality spectroscopic data for novel organic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a mass spectrometer capable of high-resolution measurements to determine the accurate mass and elemental composition.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging established spectroscopic principles and comparative data from structurally similar molecules, we have constructed a comprehensive spectroscopic profile for this novel compound. This information is intended to aid researchers in the synthesis, identification, and further investigation of this and related pyrimidine derivatives. The provided experimental protocols offer a standardized approach for obtaining high-quality data for the empirical validation of these predictions.

References

- Abraham, R. J., & Reid, M. (2000). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579.

- Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Breci, L. (2023).

- Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table.

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Štěpánek, P., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 773-782.

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.

- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2014). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 26(1), 313-314.

Sources

"solubility and stability of 4,6-Dimethoxy-2-vinylpyrimidine"

An In-depth Technical Guide on the Solubility and Stability of 4,6-Dimethoxy-2-vinylpyrimidine

Foreword: The Imperative of Foundational Knowledge

In the landscape of modern chemical research and drug development, the journey from a promising molecule to a viable product is paved with rigorous characterization. This compound stands as a molecule of significant interest, primarily due to its versatile pyrimidine core, a scaffold prevalent in a multitude of bioactive compounds, and its reactive vinyl moiety, which serves as a gateway for diverse synthetic transformations. However, its potential can only be unlocked through a profound understanding of its fundamental physicochemical properties: solubility and stability. This guide is constructed not as a mere compilation of data, but as a technical narrative that elucidates the principles, methodologies, and critical thinking required to master the handling and application of this compound. We will explore not just what to do, but why specific experimental choices are made, ensuring a robust and reproducible scientific approach.

Molecular Architecture and Its Physicochemical Implications

The structure of this compound—a pyrimidine ring substituted with two electron-donating methoxy groups and a synthetically versatile vinyl group—dictates its behavior in various chemical environments.

-

The Pyrimidine Core: The two nitrogen atoms within the aromatic ring act as hydrogen bond acceptors, imparting a degree of polarity to the molecule. This feature is fundamental to its potential interactions with polar solvents.[1]

-

Methoxy Groups (-OCH₃): These groups are moderately polar and can also accept hydrogen bonds. Their primary influence, however, is electronic; they increase the electron density of the pyrimidine ring.

-

Vinyl Group (-CH=CH₂): This nonpolar substituent is the molecule's key reactive site. It is susceptible to polymerization and various addition reactions.[2][3] Its presence increases the molecule's overall lipophilicity.

The solubility and stability of this compound are a direct consequence of the interplay between these functional groups. The polarity of the core suggests potential aqueous solubility, while the organic substituents favor solubility in less polar media. The vinyl group, while synthetically useful, represents a potential nexus of instability.[4]

Solubility Profile: A Predictive and Experimental Approach

Solubility is not an absolute property but a dynamic equilibrium between the solid state and the solvated state. For a compound like this compound, predicting its behavior across a spectrum of solvents is the first step towards its effective use in reactions, formulations, and analytical procedures.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5] The polarity of the molecule, determined by its functional groups, governs its affinity for solvents of similar polarity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Causality |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The pyrimidine nitrogens and methoxy oxygens can hydrogen bond with protic solvents.[1][6] However, the nonpolar vinyl group and hydrocarbon backbone limit extensive aqueous solubility. Solubility is expected to be higher in alcohols than in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Freely Soluble | These solvents can engage in dipole-dipole interactions and can effectively solvate the polar regions of the molecule without the steric hindrance of a dense hydrogen-bonding network. DMF and DMSO are often excellent solvents for a wide range of pyrimidine derivatives.[7] |

| Nonpolar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The dominant polar character of the dimethoxypyrimidine core limits its interaction with nonpolar solvents. The small vinyl group is insufficient to drive solubility in highly nonpolar media. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents offer a good balance, capable of solvating moderately polar compounds. A related compound, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, has been recrystallized from dichloromethane, suggesting good solubility.[8] |

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

Predictive models require empirical validation. The shake-flask method is a gold-standard, equilibrium-based approach to accurately determine solubility.

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to achieve thermodynamic equilibrium. The resulting saturated solution is then analyzed to quantify the dissolved solute concentration.

-

Vessel Preparation: To a series of glass vials, add a volume (e.g., 2 mL) of the selected analytical-grade solvents.

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" is critical; a solid phase must remain at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). Causality Note: Shorter times may lead to an underestimation of solubility as the system may not have reached equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. To ensure complete removal of particulate matter, withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent system.

-

Dilute the filtered supernatant to fall within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by a validated HPLC-UV method.

-

Calculate the concentration in the saturated solution, which represents the solubility.

-

Stability Profile: Uncovering Degradation Pathways

Stability testing is essential for defining storage conditions, shelf-life, and identifying potential impurities. Forced degradation (or stress testing) is a systematic process to accelerate degradation, thereby revealing the likely breakdown products and pathways under various environmental conditions.[9][10][11]

Potential Degradation Mechanisms

-

Vinyl Group Polymerization: This is a primary concern for vinyl monomers. The reaction can be initiated by light, heat, or radical initiators, leading to oligomers or polymers. This is often an autocatalytic process.

-

Hydrolysis: Under strong acidic or basic conditions, the methoxy groups could be susceptible to cleavage, yielding the corresponding hydroxypyrimidines. The pyrimidine ring itself could also be susceptible to hydrolytic cleavage under extreme conditions.

-

Oxidation: The electron-rich nature of the dimethoxypyrimidine ring and the double bond of the vinyl group are potential sites for oxidation.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate polymerization or other radical-based degradation pathways.

Experimental Workflow: Forced Degradation Study

The objective is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without completely destroying the molecule. This workflow is designed as a self-validating system, where a stability-indicating analytical method is developed in parallel.

Caption: Workflow for a comprehensive forced degradation study.

-

Method Development: Develop a preliminary HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) capable of resolving the parent peak from solvent front impurities. A photodiode array (DAD) detector is crucial for monitoring peak purity, and mass spectrometry (MS) is invaluable for identifying degradants.

-

Sample Preparation: Prepare a stock solution of the compound in a non-reactive solvent like acetonitrile (approx. 1 mg/mL).

-

Stress Conditions: [12]

-

Acidic: Dilute the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C).

-

Basic: Dilute with 0.1 M NaOH. Keep at room temperature. Causality Note: Base-catalyzed reactions are often faster, so elevated temperature may not be needed initially.

-

Oxidative: Dilute with 3% hydrogen peroxide. Keep at room temperature, protected from light.

-

Thermal: Store vials of the stock solution and solid compound at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose the stock solution and solid compound to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). A dark control must be run in parallel.

-

-

Time-Point Analysis: At specified intervals (e.g., 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples immediately to halt the reaction.

-

Data Analysis:

-

Analyze all samples by the developed HPLC-DAD/MS method.

-

Compare the chromatograms of stressed samples to the time-zero and control samples.

-

Identify new peaks (degradants) and quantify the loss of the parent peak.

-

Use MS data to propose structures for the major degradants. This information is critical for understanding the degradation pathways.[10]

-

Authoritative Recommendations for Handling and Storage

Based on the compound's structural motifs, particularly the reactive vinyl group, the following handling and storage procedures are mandated for ensuring its integrity.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture-induced degradation. It must be stored in a cool, dark location (refrigeration at 2-8°C is recommended) to minimize the rate of potential polymerization.[4][13]

-

Inhibition: For long-term storage, especially if the material is of high purity, the addition of a polymerization inhibitor (e.g., 100-200 ppm of hydroquinone or BHT) should be considered. The choice of inhibitor must be compatible with downstream applications.

-

Handling: When weighing and handling, avoid exposure to direct sunlight or strong artificial light. Use spark-proof tools and work in a well-ventilated area, preferably a chemical fume hood.[13] Solutions should be prepared fresh and used promptly. If solutions must be stored, they should be refrigerated and protected from light.

By adhering to these protocols, researchers can mitigate the inherent risks of degradation, ensuring the quality and reliability of their experimental starting material.

References

- Pyrimidine - Solubility of Things. Vertex AI Search.

- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC - NIH.

- Solubility of Organic Compounds. Chem LibreTexts.

- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem. PubChem.

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. Revue Roumaine de Chimie.

- Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis | Accounts of Chemical Research - ACS Publications.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate.

- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - SciSpace. SciSpace.

- N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos - MDPI. MDPI.

- Safe Operating Procedure for the Handling of Vinylic Monomers - UCLA – Chemistry and Biochemistry. UCLA Department of Chemistry and Biochemistry.

- EXPERIMENT 1 DETERMIN

- Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis - PMC.

- Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research.

- VCM Vinyl Chloride Monomer - Westlake Corporation.

- Vinyl azides in organic synthesis: an overview - RSC Publishing. Royal Society of Chemistry.

- An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents - Benchchem. BenchChem.

- Solubility of pyrimidine derivatives in different organic solvents at different temperatures.

- Vinyl Chloride Monomer - Safe Handling Guide - Toxic Docs. Toxic Docs.

- Nucleophilic Vinyl Substitution in the Synthesis of Heterocycles. (Review) - ResearchGate.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts Lowell.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.

- Material Safety Data Sheet Vinyl acet

- Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones - MDPI. MDPI.

- Solubility parameter of poly(2-vinylpyridine) - ResearchGate.

- Forced Degradation Studies - MedCrave online. MedCrave.

- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters.

- Styrene Monomer: Safe Handling Guide | Plastics Europe. Plastics Europe.

- Experiment 2 # Solubility - Bellevue College. Bellevue College.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. westlake.com [westlake.com]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. vastanichem.com [vastanichem.com]

Strategic Discovery of Novel Pyrimidine-Based Therapeutics: A 2025 Technical Framework

Executive Summary

The pyrimidine scaffold remains a "privileged structure" in modern medicinal chemistry, serving as the backbone for over 20% of FDA-approved small molecule drugs. Its ubiquity stems from its ability to mimic endogenous ligands (ATP, DNA/RNA bases) and its versatile substitution vectors (C2, C4, C5, C6) that allow for precise tuning of physicochemical properties.

This technical guide provides a rigorous, field-validated framework for the discovery of novel pyrimidine-based New Chemical Entities (NCEs). Moving beyond classical approaches, we integrate rational structure-based drug design (SBDD) with modular synthetic protocols and self-validating biological assays.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The Pyrimidine Pharmacophore Vectors

Successful pyrimidine design requires treating the ring not just as a linker, but as a multi-vector template. The electronic environment of the pyrimidine ring (electron-deficient) makes it ideal for

-

C2 Position (The "Hinge Binder"): Often substituted with an amine or aniline. This moiety typically forms crucial hydrogen bonds with the hinge region of kinase enzymes (e.g., Met790 in EGFR).

-

C4 Position (The "Solubility/Selectivity Vector"): Substitution here with solubilizing groups (morpholine, piperazine) or bulky hydrophobic groups can dictate selectivity between homologous enzymes (e.g., CDK vs. JAK).

-

C5 Position (The "Gatekeeper"): Small halogens (F, Cl) or electrophilic "warheads" (acrylamides) at this position are critical for covalent inhibition strategies, targeting specific cysteines in the active site.

-

C6 Position (The "Metabolic Shield"): Often blocked with small alkyl or halo groups to prevent oxidative metabolism by cytochrome P450 enzymes.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing pyrimidine derivatives based on target class.

Figure 1: Strategic substitution vectors on the pyrimidine scaffold for targeted drug design.

Part 2: Advanced Synthetic Protocols

Methodology: Modular Sequential Functionalization

Avoid low-yielding "one-pot" cyclizations for lead optimization. Instead, utilize a Sequential Pd-Catalyzed Cross-Coupling approach starting from 2,4-dichloro-5-fluoropyrimidine. This allows for the independent variation of substituents at C2 and C4, essential for rapid library generation.

Protocol: Regioselective C4-Amination followed by C2-Suzuki Coupling

Objective: Synthesis of 2-aryl-4-amino-5-fluoropyrimidines.

Causality: The C4 position in 2,4-dichloropyrimidine is more electrophilic than C2 due to the inductive effect of the N3 nitrogen. We exploit this for regioselective

Step-by-Step Workflow:

-

Reagent Preparation:

-

Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous THF (0.2 M).

-

Prepare the amine nucleophile (e.g., N-methylpiperazine, 1.1 eq) and DIPEA (1.5 eq).

-

-

C4-Selective Displacement (

):-

Cool the pyrimidine solution to 0°C (Ice/Water bath). Critical: Higher temperatures lead to C2/C4 bis-substitution.

-

Add the amine/base mixture dropwise over 30 minutes.

-

Self-Validation Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a single lower spot ( -

Stir for 2 hours at 0°C, then warm to RT.

-

-

Workup & Isolation:

-

Quench with saturated

. Extract with EtOAc (3x). -

Wash combined organics with brine, dry over

, and concentrate. -

Note: The intermediate is usually pure enough for the next step; however, recrystallization from EtOH is recommended for library purity.

-

-

C2-Suzuki Coupling:

-

Dissolve the C4-substituted intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1).

-

Add Aryl Boronic Acid (1.2 eq) and

(3.0 eq). -

Degas with

for 10 minutes. Critical: Oxygen poisons the Pd catalyst. -

Add

(0.05 eq) and heat to 90°C for 12 hours.

-

-

Final Validation:

-

Purify via Flash Chromatography.

-

QC Standard: Purity must be >95% by HPLC (254 nm) and structure confirmed by

-NMR before biological testing.

-

Part 3: Biological Evaluation & Self-Validating Workflows

In Vitro Cytotoxicity (MTT Assay)

Trustworthiness: This protocol includes mandatory controls to rule out false positives caused by compound precipitation or color interference.

Protocol:

-

Seeding: Plate cancer cells (e.g., A549, HCT-116) at 5,000 cells/well in 96-well plates. Incubate for 24h.

-

Treatment: Add compounds (serial dilutions 0.1 - 100

).-

Negative Control: 0.1% DMSO (Vehicle).

-

Positive Control: Doxorubicin or Erlotinib (1

). -

Blank Control: Media only (no cells) + Compound (to check for intrinsic color).

-

-

Incubation: 48h at 37°C, 5%

. -

Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

-

Data Analysis: Calculate

using non-linear regression (GraphPad Prism).-

Validation Rule: If the

of the curve fit is < 0.90, the assay must be repeated.

-

Quantitative Data Summary: Recent Potency Benchmarks

The following table summarizes potency ranges for recent pyrimidine-based leads in oncology [1, 2].

| Compound Class | Target | Key Substituent (C4) | Key Substituent (C2) | Potency ( |

| Pyrimidine-5-carbonitrile | EGFR (WT) | 3-chloro-4-fluoroaniline | Morpholine | 0.09 |

| Pyrrolo[2,3-d]pyrimidine | JAK2 | Phenyl sulfonamide | Amino-pyrazole | 5.86 |

| Thienopyrimidine | PI3K/mTOR | Morpholine | Urea moiety | 0.45 |

Part 4: Experimental Workflow Visualization

The following diagram details the integrated workflow from synthesis to lead identification, highlighting critical "Go/No-Go" decision points.

Figure 2: Integrated synthetic and biological validation workflow for pyrimidine discovery.

References

-

Recent Advances in Pyrimidine-Based Drugs . International Journal of Molecular Sciences, 2024. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review . Archiv der Pharmazie, 2025. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application . Molecules, 2025.[1][2][3] [Link]

-

Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds . Journal of Medicinal Chemistry, 2018.[4] [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents . Antioxidants, 2022.[5] [Link]

Sources

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

"synthesis of 4,6-dimethoxy-2-vinylpyrimidine precursors"

Part 1: Executive Summary & Strategic Analysis

The synthesis of 4,6-dimethoxy-2-vinylpyrimidine presents a unique challenge in heterocyclic chemistry. While the pyrimidine core is ubiquitous in medicinal chemistry (e.g., kinase inhibitors, antivirals) and agrochemistry (e.g., sulfonylurea herbicides), the introduction of a reactive vinyl group at the C2 position requires careful orchestration. The vinyl moiety is electronically coupled to the electron-deficient pyrimidine ring, making it susceptible to both spontaneous polymerization and Michael-type nucleophilic attacks.

Strategic Disconnections: We evaluate two primary retrosynthetic pathways. The choice depends heavily on the available starting materials and the scale of operation.

-

Route A (Convergent / Cross-Coupling): The "Gold Standard" for discovery chemistry. It relies on the Palladium-catalyzed vinylation of 2-chloro-4,6-dimethoxypyrimidine . This route offers mild conditions and high functional group tolerance.

-

Route B (Linear / Classical Modification): The "Industrial" approach. It involves the construction of 4,6-dimethoxy-2-methylpyrimidine followed by condensation with formaldehyde and dehydration. This route uses cheaper reagents but requires forcing conditions that may compromise the labile vinyl group.

This guide prioritizes Route A for its reliability and reproducibility in a pharmaceutical setting, while providing Route B as a scalable alternative.

Part 2: Retrosynthetic Logic & Workflow

The following logic map visualizes the critical disconnections and the flow of intermediates.

Figure 1: Retrosynthetic analysis showing the convergent Cross-Coupling Route (Left) vs. the Linear Condensation Route (Right).

Part 3: Detailed Synthetic Protocols

Route A: The Cross-Coupling Approach (Recommended)

This route is preferred for its modularity. The key challenge is the synthesis of the 2-chloro precursor, followed by the suppression of protodeboronation during the coupling.

Step 1: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine Rationale: In 2,4,6-trichloropyrimidine, the C4 and C6 positions are more electrophilic than C2 due to the additive inductive effects of the adjacent nitrogen atoms. We exploit this for regioselective substitution.[1]

-

Reagents: 2,4,6-Trichloropyrimidine, Sodium Methoxide (NaOMe), Methanol.

-

Mechanism: Nucleophilic Aromatic Substitution (

).

Protocol:

-

Setup: Charge a 3-neck round bottom flask with 2,4,6-trichloropyrimidine (1.0 eq) and anhydrous Methanol (10 V). Cool to 0°C under

. -

Addition: Add NaOMe (2.05 eq, 25% wt solution in MeOH) dropwise over 1 hour. Critical: Maintain temperature < 5°C to prevent substitution at the C2 position.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by HPLC/TLC.

-

Workup: Quench with water. The product often precipitates. If not, remove MeOH in vacuo and extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water.

-

Yield Target: 85-92%.

-

Data: The product should show a singlet at ~3.9 ppm (6H) and a singlet at ~6.0 ppm (1H) in

-NMR.

Step 2: Suzuki-Miyaura Vinylation Rationale: Vinylboronic acid is unstable. We utilize 2,4,6-trivinylcyclotriboroxane pyridine complex or vinylboronic acid pinacol ester as robust surrogates.

-

Reagents: 2-Chloro-4,6-dimethoxypyrimidine, Vinyl source, Pd catalyst, Base.

Protocol:

-

Solvent System: 1,4-Dioxane : Water (4:1). Degas thoroughly (sparge with Argon for 20 mins).

-

Loading: Add 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), Vinylboronic acid pinacol ester (1.2 eq), and

(3.0 eq). -

Catalyst: Add

(5 mol%) or -

Reaction: Heat to 85°C for 4-12 hours. Safety: Vinyl pyrimidines can polymerize. Add a radical inhibitor like BHT (0.1 eq) to the reaction mixture if scaling up.

-

Workup: Cool, filter through Celite, dilute with water, extract with DCM.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: Store the product with a stabilizer (e.g., p-methoxyphenol) at -20°C.

Route B: The Classical Condensation Approach

This route avoids heavy metals but is chemically demanding due to the low acidity of the C2-methyl group in electron-rich pyrimidines.

Step 1: Synthesis of 4,6-Dimethoxy-2-methylpyrimidine

-

Precursors: Acetamidine hydrochloride + Dimethyl malonate.

-

Sequence:

-

Condensation (NaOMe/MeOH)

4,6-Dihydroxy-2-methylpyrimidine. -

Chlorination (

) -

Methoxylation (NaOMe/MeOH)

4,6-Dimethoxy-2-methylpyrimidine .

-

Step 2: Methylolation & Dehydration Rationale: The C2-methyl protons are weakly acidic. Reaction with formaldehyde requires activation.

-

Methylolation: React 4,6-dimethoxy-2-methylpyrimidine with Paraformaldehyde in a sealed tube at 130-150°C (pressure vessel) or use a Lewis Acid catalyst (

) in refluxing dioxane.-

Target Intermediate: 2-(2-Hydroxyethyl)-4,6-dimethoxypyrimidine.[2]

-

-

Dehydration: Treat the intermediate with Methanesulfonyl chloride (MsCl) and Triethylamine (

) in DCM at 0°C

Part 4: Comparative Data & Critical Parameters

| Parameter | Route A: Cross-Coupling | Route B: Condensation |

| Overall Yield | High (70-85%) | Low-Moderate (30-50%) |

| Step Count | 2 (from comm. trichloropyrimidine) | 4-5 (from acetamidine) |

| Purity Profile | Excellent (Trace Pd is main impurity) | Variable (Polymer/Oligomer byproducts) |

| Cost | High (Pd catalyst, Boron reagent) | Low (Bulk reagents) |

| Scalability | Good (Linear scale-up) | Difficult (High T/P steps) |

| Key Risk | Protodeboronation of vinyl source | Polymerization during dehydration |

Part 5: Experimental Workflow Visualization (Suzuki Coupling)

Figure 2: Workflow for the Palladium-catalyzed synthesis of the target molecule.

Part 6: References

-

Synthesis of 2-chloro-4,6-dimethoxypyrimidine:

-

Source: Vertex AI Search Results (Patent CN1467206A).

-

Context: Describes the condensation and chlorination sequence, though the direct substitution of 2,4,6-trichloropyrimidine is the standard lab protocol.

-

Verification:

-

-

Suzuki Coupling on Chloropyrimidines:

-

Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1]

-

Source:Catalysts2021 , 11(4), 446.

-

Context: Establishes the viability of Suzuki coupling on chlorinated pyrimidines using Pd catalysts.

-

Verification:

-

-

Use of Trivinylboroxane in Suzuki Coupling:

-

Title: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.

-

Source:Organic Syntheses2009 , 86, 47-56.

-

Context: Provides the definitive protocol for using the pyridine-stabilized vinylboroxane reagent to avoid polymerization.

-

Verification:

-

-

Reactivity of 2-Methylpyrimidines with Formaldehyde:

-

Title: Reaction of Several Aminopyrimidines With Formaldehyde.[3]

-

Source:Journal of Research of the National Bureau of Standards1961 , 65A(1).

-

Context: Discusses the limitations of formaldehyde condensation with amino-pyrimidines, highlighting the need for forcing conditions for methyl-group activation.

-

Verification:

-

-

Preparation of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (Precursor Analog):

Sources

Methodological & Application

Application Note: Synthesis and Validation of Vinylpyrimidine-Based Covalent Kinase Inhibitors

[1]

Executive Summary & Strategic Rationale

The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized kinase drug discovery. Unlike reversible inhibitors driven solely by equilibrium thermodynamics (

This Application Note details the synthesis of a Vinylpyrimidine scaffold —specifically the N-(3-aminophenyl)acrylamide-pyrimidine motif found in third-generation EGFR and BTK inhibitors (e.g., Osimertinib, Ibrutinib). This scaffold utilizes an electrophilic "warhead" (vinyl group) to form an irreversible Michael adduct with a non-catalytic cysteine residue in the ATP-binding pocket.

Key Advantages of this Scaffold:

-

Potency: Can achieve near-complete target occupancy even with short systemic half-lives.

-

Selectivity: Targets only kinases possessing a specific cysteine at the solvent-front or P-loop (e.g., Cys797 in EGFR, Cys481 in BTK).

-

Resistance Profiling: Effective against mutations that reduce the affinity of reversible inhibitors (e.g., T790M in EGFR).

Mechanism of Action: The Michael Addition

The core logic of this synthesis is to position a "soft" electrophile (the vinyl group) adjacent to a nucleophilic cysteine thiol. The reaction proceeds via a 1,4-Michael addition.

Diagram 1: Mechanism of Covalent Inactivation

Caption: The thiol of the cysteine residue attacks the

Synthetic Protocol: Construction of the Vinylpyrimidine Core

Safety Note: Acryloyl chloride is a lachrymator and highly reactive. All "Step 3" procedures must be performed in a fume hood with dry glassware.

Overview of Synthetic Route

The synthesis follows a convergent strategy:

-

Core Functionalization:

reaction on 2,4-dichloropyrimidine. -

Linker Installation: Introduction of the aniline linker.

-

Warhead Installation: Late-stage acryloylation to prevent polymerization.

Detailed Step-by-Step Protocol

Step 1: C4-Substitution (

)

Differentiation of the pyrimidine chlorides is achieved by temperature control.

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in

-PrOH. -

Add Substituted Aniline/Amine (Tail region) (1.0 eq) and DIPEA (2.5 eq).

-

Critical Parameter: Stir at 0°C to RT for 4-6 hours. (Heating >50°C will cause substitution at C2).

-

Monitor by LC-MS for mono-substituted product.

-

Purification: Flash chromatography (Hexane/EtOAc).

Step 2: C2-Linker Installation (Buchwald or

)

Installation of the diamine linker that will eventually hold the warhead.

-

Dissolve product from Step 1 in

-BuOH or Dioxane. -

Add 3-nitroaniline or N-boc-phenylenediamine (1.1 eq) and p-TsOH (catalytic) or Buchwald precatalyst (if

is sluggish). -

Heat to 100°C for 12 hours.

-

Workup: If nitro-aniline was used, reduce the nitro group (Fe/NH4Cl or H2/Pd-C) to reveal the free amine.

-

Note: If using Pd-C, ensure the C4-substituent does not contain halogens sensitive to hydrogenolysis.

-

Step 3: The Warhead Installation (Acryloylation)

This is the most sensitive step. The vinyl group is prone to polymerization.

-

Dissolve the free amine precursor (from Step 2) in anhydrous DCM/THF (1:1) at -10°C .

-

Add DIPEA (1.5 eq).

-

Dropwise Addition: Add Acryloyl Chloride (1.05 eq) diluted in DCM over 20 minutes.

-

Expert Insight: Do not use large excess of acryloyl chloride; it leads to bis-acylation.

-

-

Stir at 0°C for 30 minutes. Quench immediately with saturated

. -

Purification: Rapid chromatography. Do not concentrate to dryness with heat. Use a rotary evaporator bath <30°C.

Diagram 2: Synthetic Workflow

Caption: Convergent synthesis ensuring the reactive vinyl warhead is installed in the final step to maintain stability.

Biochemical Validation (Self-Validating Systems)

For covalent inhibitors,

Protocol A: Intact Protein Mass Spectrometry

This is the binary "Truth" test. If the mass doesn't shift, it is not covalent.

-

Incubation: Incubate Recombinant Kinase Domain (1

M) with Inhibitor (10 -

Control: Incubate Kinase with DMSO only.

-

Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the protein charge envelope.

-

Pass Criteria:

-

DMSO Control: Mass =

-

Treated: Mass =

-

Note: If Mass =

Da, you likely reacted with DTT/BME in the buffer. Use TCEP as the reducing agent.

-

Protocol B: Time-Dependent Inhibition ( )

-

Prepare inhibitor serial dilutions.

-

Pre-incubate enzyme + inhibitor for varying times (

= 0, 15, 30, 60 min). -

Add ATP/Substrate to initiate reaction and measure residual activity.

-

Plot:

vs. Pre-incubation time. A covalent inhibitor will show a left-shift (lower

Data Summary Table: Expected Validation Metrics

| Metric | Reversible Inhibitor | Covalent Vinylpyrimidine |

| IC50 Shift | Stable over time | Decreases with pre-incubation time |

| Washout Assay | Activity recovers after washout | Activity remains inhibited |

| Mass Spec | No mass shift | Mass shift (+ MW of inhibitor) |

| Key Constant |

Troubleshooting & Expert Tips

-

"The Warhead Died": If your final yield is low, check your workup. Acrylamides can undergo Michael addition with water/methanol if the pH is too high during extraction. Keep workups neutral or slightly acidic.

-

Scavenger Contamination: Avoid using thiol-based scavengers (like glutathione) or DTT in your assay buffers before the inhibitor has bound. They will quench the vinyl group immediately. Use TCEP for maintaining protein stability.

-

Selectivity Tuning: If the inhibitor is too reactive (toxic), add steric bulk to the

-carbon of the vinyl group (e.g., methacrylamide). This slows down

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3][4][5][6] Nature Reviews Drug Discovery. Link

-

Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis." Proceedings of the National Academy of Sciences. Link

-

Barf, T., & Kaptein, A. (2012). "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry. Link

-

Laufer, S. A., et al. (2024).[7][5] "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR." ACS Medicinal Chemistry Letters. Link[5]

Sources

- 1. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Application of 4,6-Dimethoxy-2-vinylpyrimidine in Agrochemical Synthesis

[1]

Executive Summary

The 4,6-dimethoxypyrimidine moiety is a "privileged structure" in agrochemistry, serving as the pharmacophore for a vast class of ALS-inhibiting herbicides (e.g., sulfonylureas, pyrimidinylbenzoates).[1][2] Traditionally, this unit is introduced via "hard" electrophiles like 2-chloro-4,6-dimethoxypyrimidine or 2-methylsulfonyl-4,6-dimethoxypyrimidine using nucleophilic aromatic substitution (

This guide introduces 4,6-Dimethoxy-2-vinylpyrimidine (DMVP) as a strategic alternative.[1] Unlike its halogenated precursors, DMVP acts as a Michael Acceptor , enabling "Click-like" conjugation with thiols, amines, and carbon nucleophiles.[1][2] This approach offers superior atom economy, milder reaction conditions, and access to novel ethylene-bridged scaffolds that are inaccessible via standard displacement chemistry.[1][2]

Key Advantages of DMVP Platform

-

Atom Economy: Addition reactions generate zero byproduct mass (unlike HCl or MeSO₂H byproduct in

).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Chemo-Selectivity: The vinyl group reacts preferentially with "soft" nucleophiles (SH, NHR), leaving "hard" nucleophiles (OH, COOH) untouched without protection.[1][2]

-

Structural Novelty: Facilitates the creation of 2-(2-substituted-ethyl)pyrimidine linkers, a growing scaffold class in resistance-breaking fungicides and herbicides.[1]

Chemical Profile & Reactivity[2][3][4][5][6][7][8][9]

Electronic Modulation

The reactivity of DMVP is distinct from the naked 2-vinylpyrimidine. The two methoxy groups at positions 4 and 6 are strong Electron Donating Groups (EDGs) .[1]

-

Effect: They increase the electron density of the pyrimidine ring.

-

Consequence: The vinyl group at C2 is less electron-deficient than in unsubstituted 2-vinylpyrimidine.

-

Application Insight: While 2-vinylpyrimidine reacts spontaneously with thiols, DMVP requires catalytic activation (Brønsted base or Lewis acid) to drive the reaction to completion.[1] This "moderated reactivity" is a benefit, preventing uncontrolled polymerization and allowing for cleaner impurity profiles.[1][2]

Stability & Storage[2]

-

Physical State: Low-melting solid or viscous oil.

-

Stability: Susceptible to radical polymerization and auto-oxidation.

-

Storage Protocol: Store at -20°C under Argon. Stabilize with 100-500 ppm 4-tert-butylcatechol (TBC) if stored in solution for extended periods.[1]

Application 1: The "S-Link" Protocol (Thio-Michael Addition)[1]

This protocol describes the synthesis of pyrimidine-thioether herbicides . This linkage is bio-isosteric to the ether linkage found in pyribenzoxim but offers different metabolic stability profiles.

Reaction Logic

Standard Operating Procedure (SOP)

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Nucleophile: Substituted Thiophenol (e.g., 2-methoxythiophenol) (1.1 equiv)[1][2]

-

Catalyst: Triethylamine (TEA) (0.1 equiv) or

(0.5 equiv)[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) (Green Alternative)[1][2]

Step-by-Step Protocol:

-

Preparation: Charge a reaction vessel with the Thiophenol (1.1 equiv) and solvent (5 mL/mmol). Degas the solvent with

for 10 minutes to prevent disulfide formation. -

Activation: Add the base catalyst (TEA or Carbonate).[1] Stir for 15 minutes at Room Temperature (RT) to generate the thiolate anion.

-

Addition: Add DMVP (1.0 equiv) dropwise as a solution in the reaction solvent. Note: The reaction is exothermic; control addition rate to maintain Temp < 30°C.

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC or HPLC.

-

Checkpoint: Disappearance of the vinyl region signals in NMR (approx.

5.5 - 6.8 ppm).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Work-up:

-

Purification: Recrystallization from EtOH/Heptane is usually sufficient.

Application 2: The "N-Link" Protocol (Aza-Michael Addition)

Used for synthesizing pyrimidine-amine hybrids, common in next-generation fungicides where the ethyl linker provides flexibility to fit into enzyme pockets (e.g., DHFR or ALS).[1][2]

Reaction Logic

Amine nucleophiles are harder than thiols and the DMVP vinyl group is deactivated by the methoxy groups. Therefore, Lewis Acid catalysis or Protic Acid promotion is often superior to simple base catalysis.[1][2]

Standard Operating Procedure (SOP)

Reagents:

-

Substrate: DMVP (1.0 equiv)

-

Nucleophile: Heterocyclic Amine (e.g., Pyrazole, Imidazole, or Aniline derivative) (1.2 equiv)[1][2]

-

Catalyst: Scandium Triflate

(5 mol%) OR Acetic Acid (AcOH) (1.0 equiv)[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Step-by-Step Protocol (Lewis Acid Method):

-

Setup: Dissolve DMVP and the Amine in Toluene (4 mL/mmol).

-

Catalyst Addition: Add

(5 mol%).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Heating: Heat the mixture to 60°C. The Lewis acid activates the pyrimidine nitrogen, increasing the electrophilicity of the vinyl group (LUMO lowering).[1]

-

Monitoring: Reaction typically requires 12–24 hours.

-

Quench: Add water to quench the catalyst. Extract with EtOAc.

-

Isolation: Pass through a short silica plug to remove residual metal salts.

Expert Tip: For weak nucleophiles (like anilines), using Water as a solvent with a surfactant (TPGS-750-M) can accelerate the reaction due to the "on-water" hydrophobic effect, forcing the organic reactants together.[1]

Visualizing the Synthetic Strategy

The following diagram illustrates the strategic divergence between traditional

Figure 1: Strategic Divergence. The DMVP pathway (Green) allows for flexible linker insertion with high atom economy, contrasting with the rigid direct coupling of the Chloro-pathway (Red).[1]

Analytical & Quality Control

To ensure protocol success, the following analytical markers must be verified.

NMR Diagnostics ( NMR in )

-

Starting Material (DMVP): Look for the characteristic vinyl system.[1]

-

~6.8 ppm (dd, 1H,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

~6.4 ppm (dd, 1H,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

~5.6 ppm (dd, 1H,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Product (Michael Adduct):

-

Disappearance: Complete loss of the signals at 5.5–6.8 ppm.

-

Appearance: Two distinct triplets (or complex multiplets) corresponding to the ethylene bridge (

) typically aroundngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Impurity Profile

-

Polymer: Broadening of peaks in the baseline indicates polymerization.

-

Hydrolysis: Appearance of a singlet at

~5.0–6.0 ppm may indicate hydrolysis of the methoxy groups (rare under mild conditions) or hydration of the vinyl group to the alcohol (if strong acid/water used).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

References

-

Reactivity of Vinyl-Pyrimidines

- Title: Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Deriv

- Source: PMC / PubMed Central.

-

URL:[Link]

-

Michael Addition Mechanisms

-

Vinyl Pyrimidines as Covalent Warheads

-

Cross-Linking Applications

Application Note: 4,6-Dimethoxy-2-vinylpyrimidine in Fluorescent Probe Synthesis

This guide details the strategic application of 4,6-Dimethoxy-2-vinylpyrimidine (DMVP) as a "vinyl-heterocycle" building block for synthesizing advanced fluorescent probes.[1][2]

Part 1: Technical Rationale & Mechanistic Insight

This compound (DMVP) is a specialized heterocyclic monomer used primarily to construct Donor-π-Acceptor (D-π-A) fluorescent systems.[1][2] Unlike standard pyrimidines, DMVP possesses two critical structural features that define its utility in probe development:

-

The Vinyl Handle (C2 Position): This alkene moiety serves as a reactive "plug-and-play" handle for Palladium-catalyzed cross-coupling (Heck Reaction) or radical polymerization.[1][2] It allows for the extension of π-conjugation without the harsh conditions required for condensation reactions (e.g., Knoevenagel condensations often used with methyl-pyrimidines).[1][2]

-

The 4,6-Dimethoxy Motif:

-

Electronic Modulation: While the pyrimidine ring is inherently electron-deficient (acting as an acceptor), the methoxy groups provide mesomeric electron donation.[1] This "softens" the acceptor strength, allowing for the fine-tuning of Intramolecular Charge Transfer (ICT) states, which is critical for solvatochromic and polarity-sensitive probes.[1]

-

Solubility: The methoxy groups significantly enhance solubility in organic solvents compared to bare pyrimidines or amino-pyrimidines, facilitating synthesis and purification.[1]

-

Primary Application: Synthesis of Two-Photon Absorption (TPA) dyes and Aggregation-Induced Emission (AIE) luminogens for lipid droplet and mitochondrial imaging.[1][2]

Part 2: Synthetic Protocol (Heck Cross-Coupling)

This protocol describes the synthesis of a "Push-Pull" fluorescent probe by coupling DMVP with an electron-rich aryl halide (e.g., 4-Bromo-N,N-diphenylaniline).[2] The resulting probe typically exhibits strong fluorescence in non-polar environments (Lipid Droplets).

Materials

-

Reagent B: 4-Bromo-N,N-diphenylaniline (1.1 equiv) [Donor Component]

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)[1]

Step-by-Step Methodology

-

Catalyst Pre-activation:

-

In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ and P(o-tol)₃ in 2 mL of anhydrous DMF. Stir at room temperature for 15 minutes under Argon until the solution turns yellow/orange, indicating active Pd(0)-ligand complex formation.[1]

-

-

Reaction Assembly:

-

Add This compound (166 mg, 1.0 mmol) and 4-Bromo-N,N-diphenylaniline (356 mg, 1.1 mmol) to the reaction vessel.

-

Add Triethylamine (280 µL, 2.0 mmol).

-

Add remaining DMF (3 mL) to reach a concentration of ~0.2 M.

-

-

Cross-Coupling (Heck Reaction):

-

Degas the mixture via three freeze-pump-thaw cycles to remove oxygen (critical to prevent catalyst poisoning and phosphine oxidation).[1][2]

-

Heat the sealed vessel to 100°C for 12–16 hours.

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1][2] The fluorescent product spot will appear distinct from the non-fluorescent starting materials under UV (365 nm).

-

-

Work-up & Purification:

-

Cool to room temperature.[3] Dilute with dichloromethane (DCM, 20 mL) and wash with water (3 x 20 mL) to remove DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Perform flash column chromatography on silica gel. Elute with a gradient of Hexane -> Hexane:DCM (1:1).[1]

-

Yield Expectation: 65–80% as a yellow/orange solid.

-

Part 3: Data Interpretation & Validation

The synthesized probe (D-π-A structure) should be validated using the following criteria.

Table 1: Expected Photophysical Properties

| Parameter | Observation | Mechanistic Cause |

| Absorption Max ( | 380–420 nm | |

| Emission Max ( | 500–580 nm | Intramolecular Charge Transfer (ICT) from Amine donor to Pyrimidine acceptor.[1][2] |

| Stokes Shift | Large (>100 nm) | Significant structural relaxation in the excited state (TICT).[2] |

| Solvatochromism | Red-shift in polar solvents | Stabilization of the polarized excited state by polar solvents.[1][2] |

| AIE Effect | High fluorescence in aggregates/solid | Restriction of Intramolecular Motion (RIM) prevents non-radiative decay.[2] |

Self-Validating Check:

-

Dissolve the product in Toluene (non-polar). It should fluoresce strongly (Blue/Green).

-

Dissolve in Methanol (polar). Fluorescence should quench or red-shift significantly.[1][2]

-

If no fluorescence is observed: Check for oxidation of the vinyl bridge (loss of conjugation) or residual palladium contamination (heavy atom quenching).

Part 4: Visualization of Signaling Pathway

The following diagram illustrates the synthetic logic and the "Turn-On" mechanism of the resulting probe in a biological environment (Lipid Droplets).

Caption: Workflow showing the synthesis of the D-π-A probe via Heck coupling and its subsequent activation mechanism in lipid droplets.

Part 5: Advanced Application - Polymer Probes

For researchers developing fluorescent sensors (e.g., pH or metal ions) , DMVP can be polymerized.

-

Conditions: AIBN (Initiator), Toluene, 70°C.

-

Mechanism: The vinyl group polymerizes to form a polyethylene backbone with pendant dimethoxypyrimidine groups.

-

Utility: Post-polymerization modification.[1][2] The dimethoxy groups can be hydrolyzed (using dilute HCl) to 4,6-dihydroxypyrimidine (tautomerizes to pyrimidone), which acts as a binding site for metal ions or a pH-responsive unit.

References

-

Heck Coupling of Vinyl-Heterocycles: Berthiol, F., et al. "Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst."[1] Tetrahedron Letters, vol. 43, no. 32, 2002, pp. 5625-5628. Link

-

Pyrimidine AIEgens: Feng, G., et al. "Dual-Emission Fluorescent Probe for Simultaneous Imaging of Lipid Droplets and Lysosomes." Analytical Chemistry, vol. 88, no. 10, 2016, pp. 5489-5494.[1] Link[1][2]

-

Vinylpyrimidine in PNA (Analogous Chemistry): Kusano, S., et al. "Crosslinking reactions of 4-amino-6-oxo-2-vinylpyrimidine with guanine derivatives."[2] Nucleic Acids Research, vol. 43, no. 1, 2015, pp. 12-21.[1] Link

-

AIE Mechanism (RIM): Mei, J., et al. "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, vol. 115, no. 21, 2015, pp. 11718-11940.[1] Link[2]

Sources

- 1. 139539-63-2|4,6-Dimethoxypyrimidine-2-carbonitrile|BLD Pharm [bldpharm.com]

- 2. 94789-37-4|4-Methoxypyrimidine-2-carbonitrile|BLD Pharm [bldpharm.com]

- 3. Recent applications of coinage metal nanoparticles passivated with salicylaldehyde and salicylaldehyde-based Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Enzymatic Reactions Involving Substituted Pyrimidines

Introduction: The Central Role of Pyrimidines and Their Enzymatic Conversions

Substituted pyrimidines are fundamental to life, forming the structural core of nucleobases such as thymine, cytosine, and uracil, the building blocks of DNA and RNA.[1][2] Beyond their role in genetics, these heterocyclic compounds are pivotal in cellular metabolism and energy transfer.[1] The enzymatic modification of substituted pyrimidines is a cornerstone of cellular function and a critical area of focus in drug development. Enzymes that catalyze these reactions are not only essential for nucleotide homeostasis via de novo and salvage pathways but also represent key targets for therapeutic intervention in oncology, virology, and inflammatory diseases.[2][3][4]

Human cells utilize two primary routes for nucleotide synthesis: the energy-intensive de novo pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides.[1][5] Enzymes of the salvage pathway, such as thymidine phosphorylase and uridine phosphorylase, are particularly important in the context of drug action. They can activate inert prodrugs into cytotoxic agents directly at the tumor site or, conversely, degrade active drugs, reducing their efficacy.[3][6] Understanding and harnessing these enzymatic reactions are therefore paramount for researchers, scientists, and drug development professionals aiming to design more effective and selective therapies.

This guide provides an in-depth exploration of key enzymatic reactions involving substituted pyrimidines, offering detailed application notes on their therapeutic relevance and step-by-step protocols for their study in a laboratory setting.

Section 1: Key Enzyme Classes in Pyrimidine Metabolism

The modification of substituted pyrimidines is governed by several classes of enzymes. This section focuses on nucleoside phosphorylases, which are central to the salvage pathway and are of immense interest in pharmacology.

Pyrimidine Nucleoside Phosphorylases (PyNPs)

PyNPs are a family of enzymes that catalyze the reversible phosphorolysis of pyrimidine nucleosides into their constituent base and a pentose-1-phosphate.[7] This function places them at a metabolic crossroads, capable of both anabolic and catabolic activities.

-

Thymidine Phosphorylase (TP): Also known as platelet-derived endothelial cell growth factor (PD-ECGF), TP is a key enzyme in the pyrimidine salvage pathway.[6] It catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[6] Elevated TP levels are strongly associated with tumor angiogenesis and growth, making it a validated target in cancer therapy.[6]

-

Uridine Phosphorylase (UP): UP catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[8][9] This enzyme is crucial for maintaining cellular uracil levels and is a target for inhibitors designed to increase the efficacy of fluoropyrimidine drugs.[9][10]

The dual functionality of these enzymes is a critical concept for drug developers. Their ability to be exploited for targeted drug activation or inhibited to prevent drug degradation forms the basis of several successful therapeutic strategies.

Application Note 2: Enhancing Drug Bioavailability via Enzyme Inhibition

Causality: Some potent therapeutic nucleoside analogs are rapidly degraded by pyrimidine salvage enzymes, severely limiting their bioavailability and clinical utility. The strategic co-administration of a potent enzyme inhibitor can protect the active drug from catabolism, thereby increasing its systemic exposure and therapeutic effect.

Example - Trifluridine and Tipiracil (Lonsurf®): Trifluridine is a thymidine-based nucleoside analog whose primary antitumor mechanism is its incorporation into DNA, leading to DNA dysfunction. [6]However, when administered alone, it is rapidly degraded by TP in the gut and liver. Tipiracil is a potent inhibitor of TP. [6]When co-formulated with trifluridine, tipiracil prevents this rapid degradation, significantly increasing trifluridine's bioavailability and enabling its potent anticancer activity. [6]

| Parameter | Value | Enzyme Source | Assay Method | Reference |

|---|---|---|---|---|

| Tipiracil IC₅₀ | 19 nM | Human Thymidine Phosphorylase | Spectrophotometric | [6] |

| Tipiracil Kᵢ | 1.7 nM | Recombinant Human TP | Biochemical Assay | [6]|

Table 1: Inhibitory Potency of Tipiracil against Thymidine Phosphorylase.

Section 3: Detailed Experimental Protocols

The following protocols provide robust, self-validating methodologies for studying the activity and inhibition of Thymidine Phosphorylase.

Protocol 1: Spectrophotometric Assay of Thymidine Phosphorylase (TP) Activity

Principle: This protocol measures the phosphorolysis of thymidine to thymine. The conversion results in a decrease in absorbance at 290 nm, which can be monitored over time. This method is adapted from established enzymatic assays. [11] Materials:

-

Recombinant Human Thymidine Phosphorylase (TP)

-

Thymidine (Substrate)

-

Potassium Phosphate Buffer (pH 7.4)

-

Enzyme Diluent (e.g., 10 mM Potassium Phosphate Buffer, pH 7.0)

-

UV-transparent cuvettes

-

Thermostatted spectrophotometer capable of reading at 290 nm

Procedure:

-

Reagent Preparation:

-

Assay Buffer (Reagent A): Prepare a 200 mM Potassium Phosphate buffer and adjust the pH to 7.4 at 25°C. [11] * Substrate Solution (Reagent B): Prepare a 1 mM Thymidine solution by dissolving thymidine in Reagent A. [11] * Enzyme Diluent (Reagent C): Prepare a 10 mM Potassium Phosphate buffer, pH 7.0. [11] * Enzyme Solution (Reagent D): Immediately before use, dilute the TP stock to a working concentration (e.g., 1-2 units/mL) in cold Reagent C. [11]The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

-

-

Assay Setup:

-

Set up two quartz cuvettes: one "Test" and one "Blank".

-

Pipette 3.0 mL of the Substrate Solution (Reagent B) into both the Test and Blank cuvettes. [11] * Place the cuvettes in the spectrophotometer and allow them to equilibrate to 25°C.

-

-

Reaction Initiation and Measurement:

-

Start the spectrophotometer reading at 290 nm. Monitor the absorbance until a stable baseline is achieved.

-

To the Test cuvette, add 30 µL of the Enzyme Solution (Reagent D).

-

To the Blank cuvette, add 30 µL of the Enzyme Diluent (Reagent C). [11] * Immediately mix both cuvettes by inversion, ensuring no bubbles are introduced into the light path.

-

Record the decrease in absorbance at 290 nm every 15-30 seconds for 5-10 minutes.

-

Data Analysis:

-

Plot absorbance (A₂₉₀) versus time (minutes) for both the Test and Blank reactions.

-

Determine the maximum linear rate (ΔA₂₉₀/min) for both plots.

-

Calculate the enzyme activity using the Beer-Lambert law, incorporating the change in the molar extinction coefficient between thymidine and thymine. The specific formula provided by the enzyme manufacturer or a standard protocol should be used. [11] Causality and Validation: The Blank reaction is critical to account for any non-enzymatic degradation of the substrate or instrument drift, ensuring that the measured rate in the Test cuvette is due solely to TP activity. A linear decrease in absorbance confirms that the reaction is proceeding at a steady state and that the enzyme is not limited by substrate depletion or product inhibition during the measurement period.

Protocol 2: Screening for TP Inhibitors and IC₅₀ Determination

Principle: This protocol adapts the TP activity assay to measure the potency of an inhibitor, such as Tipiracil. The enzyme's activity is measured across a range of inhibitor concentrations to determine the concentration required for 50% inhibition (IC₅₀).

Materials:

-

All materials from Protocol 1

-

Inhibitor stock solution (e.g., Tipiracil in DMSO or appropriate solvent)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor (e.g., Tipiracil) in the Enzyme Diluent. The concentration range should span several orders of magnitude around the expected IC₅₀ (e.g., from 0.1 nM to 1 µM). Include a "no inhibitor" control (vehicle only, e.g., DMSO).

-

Assay Setup (96-well plate format):

-

Add a fixed amount of TP Enzyme Solution to each well.

-

Add a corresponding volume of each inhibitor dilution to the wells. Also include wells for a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at 25°C to allow for binding.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the Thymidine Substrate Solution to all wells simultaneously using a multichannel pipette.

-

Immediately place the plate in the microplate reader.

-

-

Measurement:

-

Measure the decrease in absorbance at 290 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

-

Data Analysis:

-